3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine (also known as 3-biphenyl-4-ylpyrazol-5-ylamine) is an organic compound with a molecular formula C17H14N2. It is a white crystalline solid, insoluble in water, and soluble in organic solvents. It is used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
A series of compounds including derivatives of 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine were investigated for their potential as AT1-selective angiotensin II receptor antagonists. The study utilized computer-assisted modeling techniques to evaluate structural parameters and developed new synthetic procedures for these compounds. Some of the best antagonists demonstrated IC50 values in the 10(-8) M range, indicating promising applications in the management of conditions like hypertension (Bovy et al., 1993).
Pharmacokinetics and Pharmacodynamics
A specific derivative, identified as PF02341066, showed significant pharmacological potential as an orally available, ATP-competitive small molecule inhibitor of cMet receptor tyrosine kinase. The pharmacokinetic-pharmacodynamic relationships of this compound were thoroughly studied, indicating its potential in inhibiting cMet phosphorylation and thereby impacting tumor growth (Yamazaki et al., 2008).
Antimalarial Activity
Compounds structurally related to 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine were synthesized and assessed for their antimalarial activities. These compounds demonstrated high activity against Plasmodium berghei infections in mice and showed promise in primate models as well. The study's findings encourage clinical trials of these compounds in human subjects (Werbel et al., 1986).
Antihyperglycemic Agents
Another set of derivatives was synthesized and evaluated for their antihyperglycemic properties in db/db mice. These compounds, particularly 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one, showed significant reductions in plasma glucose levels, indicating their potential as antihyperglycemic agents (Kees et al., 1996).
Psoriasis Treatment
Structural optimization on a lead compound led to the discovery of several potent FLT3 inhibitors, with one particular compound showing significant antipsoriatic effects in a psoriatic animal model. This compound's mode of action and potential as a drug candidate for psoriasis treatment were thoroughly investigated (Li et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-phenylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H3,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNPUUUDKHRGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270164 |
Source
|
Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine | |
CAS RN |
208519-16-8 |
Source
|
Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208519-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.